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Compound of Interest

Compound Name: n-Butylpentanamide

Cat. No.: B3381829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-
Butylpentanamide (CAS RN: 2763-67-9), a secondary amide with relevance in various

chemical and pharmaceutical research areas. This document summarizes key quantitative

data, details experimental methodologies for their determination, and presents a logical

workflow for these processes.

Core Thermodynamic Data
The thermodynamic properties of n-Butylpentanamide are crucial for understanding its

stability, reactivity, and phase behavior. The following tables summarize the available

experimental and calculated data.

Table 1: Standard Molar Enthalpies of n-Butylpentanamide at 298.15 K
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Thermodyn
amic
Property

Symbol
Value
(kJ/mol)

State Method Source

Standard

Molar

Enthalpy of

Combustion

ΔcH° -5791.9 ± 1.7 solid

Combustion

Calorimetry

(Experimental

)

NIST

WebBook

Standard

Molar

Enthalpy of

Formation

ΔfH° -613.8 ± 1.7 solid

Calculated

from

Experimental

ΔcH°

This work

Standard

Molar

Enthalpy of

Formation

ΔfH° -465.1 -

Molecular

Descriptors

Method

(Calculated)

Benchchem

Standard

Molar

Enthalpy of

Formation

ΔfH° -288.20 gas

Joback

Method

(Calculated)

Cheméo

Standard

Molar

Enthalpy of

Fusion

ΔfusH° 25.76 -

Joback

Method

(Calculated)

Cheméo

Standard

Molar

Enthalpy of

Vaporization

ΔvapH° 48.81 -

Joback

Method

(Calculated)

Cheméo

Note: There is a notable discrepancy between the calculated values for the standard molar

enthalpy of formation. The value calculated from the experimental enthalpy of combustion is

considered more reliable for the solid state.

Table 2: Other Physical and Calculated Properties of n-Butylpentanamide
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Property Symbol/Term Value Unit Source

Molecular

Formula
- C9H19NO - -

Molar Mass M 157.25 g/mol -

Normal Boiling

Point
Tb 509.36 K

Cheméo

(Calculated)

Experimental Protocols
The determination of the thermodynamic properties of n-Butylpentanamide relies on precise

experimental techniques. The following sections detail the methodologies for the key

experiments cited.

Combustion Calorimetry for Enthalpy of Combustion
The standard molar enthalpy of combustion of solid n-Butylpentanamide was determined

using static bomb calorimetry.

Methodology:

Sample Preparation: A precisely weighed pellet of high-purity, crystalline n-
Butylpentanamide (typically 0.5-1.0 g) is placed in a crucible within a high-pressure

stainless steel vessel known as a "bomb".

Bomb Assembly: A known length of fuse wire is connected to two electrodes within the

bomb, positioned to be in contact with the sample. A small, known amount of distilled water

(typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water

vapor.

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a

pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-

insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a

stirrer to ensure uniform temperature distribution.
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Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals

before, during, and after the combustion reaction until a steady final temperature is reached.

Analysis of Products: After the experiment, the bomb is depressurized, and the gaseous and

liquid contents are analyzed to determine the extent of any side reactions, such as the

formation of nitric acid from residual nitrogen in the bomb. The length of the unburned fuse

wire is also measured.

Calculation: The heat capacity of the calorimeter system is determined by burning a standard

substance with a known enthalpy of combustion, such as benzoic acid. The standard

enthalpy of combustion of n-Butylpentanamide is then calculated from the corrected

temperature rise, the heat capacity of the calorimeter, and corrections for the heat of

combustion of the fuse wire and the formation of nitric acid.

The combustion reaction for n-Butylpentanamide is:

C₉H₁₉NO(s) + 13.25 O₂(g) → 9 CO₂(g) + 9.5 H₂O(l) + 0.5 N₂(g)

Calculation of Standard Molar Enthalpy of Formation
from Enthalpy of Combustion
The standard molar enthalpy of formation of solid n-Butylpentanamide (ΔfH°(solid)) can be

calculated from its experimentally determined standard molar enthalpy of combustion (ΔcH°)

using Hess's Law.

Calculation:

ΔcH° = [9 × ΔfH°(CO₂, g) + 9.5 × ΔfH°(H₂O, l) + 0.5 × ΔfH°(N₂, g)] - [ΔfH°(C₉H₁₉NO, s) + 13.25

× ΔfH°(O₂, g)]

Given the standard enthalpies of formation for the products and elements in their standard

states:

ΔfH°(CO₂, g) = -393.51 kJ/mol

ΔfH°(H₂O, l) = -285.83 kJ/mol
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ΔfH°(N₂, g) = 0 kJ/mol

ΔfH°(O₂, g) = 0 kJ/mol

And the experimental value for the standard molar enthalpy of combustion:

ΔcH° = -5791.9 ± 1.7 kJ/mol

The standard molar enthalpy of formation of solid n-Butylpentanamide is calculated as:

ΔfH°(C₉H₁₉NO, s) = [9 × (-393.51) + 9.5 × (-285.83)] - (-5791.9) ΔfH°(C₉H₁₉NO, s) = [-3541.59

- 2715.385] + 5791.9 ΔfH°(C₉H₁₉NO, s) = -6256.975 + 5791.9 ΔfH°(C₉H₁₉NO, s) = -465.075

kJ/mol

Correction: The previously stated calculated value of -613.8 kJ/mol was an error in calculation.

The correct calculated value based on the provided experimental data is -465.075 kJ/mol,

which is in excellent agreement with the value of -465.1 kJ/mol reported by Benchchem using a

molecular descriptors method.

Transpiration Method for Vapor Pressure and Enthalpy
of Vaporization
While specific experimental vapor pressure data for n-Butylpentanamide is not readily

available in the literature, the transpiration method is a suitable technique for its determination

due to the compound's expected low volatility.

Methodology:

Apparatus Setup: A sample of n-Butylpentanamide is placed in a thermostatted saturator

tube. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator

at a precisely controlled flow rate.

Saturation: The carrier gas becomes saturated with the vapor of n-Butylpentanamide as it

passes over the sample. The temperature of the saturator is maintained at a constant, known

value.
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Condensation and Quantification: The gas stream exiting the saturator is passed through a

cold trap or a suitable absorbent to condense or capture the n-Butylpentanamide vapor.

The amount of condensed substance is then determined gravimetrically or by a suitable

analytical technique (e.g., gas chromatography).

Data Collection: The experiment is repeated at various carrier gas flow rates to ensure that

the measured vapor pressure is independent of the flow rate, indicating that saturation was

achieved. The experiment is also performed at different temperatures.

Calculation of Vapor Pressure: The partial pressure (vapor pressure) of n-
Butylpentanamide (P) at a given temperature (T) is calculated using the following equation:

P = (m / M) * (R * T) / Vgas

where:

m is the mass of the condensed substance.

M is the molar mass of n-Butylpentanamide.

R is the ideal gas constant.

T is the absolute temperature of the saturator.

Vgas is the total volume of the carrier gas that has passed through the saturator.

Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH°) can be

determined from the temperature dependence of the vapor pressure using the Clausius-

Clapeyron equation:

ln(P) = - (ΔvapH° / R) * (1 / T) + C

A plot of ln(P) versus 1/T yields a straight line with a slope of - (ΔvapH° / R), from which the

enthalpy of vaporization can be calculated.

Experimental and Logical Workflows
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The following diagrams illustrate the workflows for determining the key thermodynamic

properties of n-Butylpentanamide.

Sample Preparation Bomb Calorimeter Setup Measurement Data Analysis

n-Butylpentanamide Sample Precise Weighing Pellet Formation Calorimeter Bomb Fuse Wire Installation Pressurize with O2 Submerge in Calorimeter Ignition Temperature Monitoring Product Analysis (HNO3) Apply Corrections Calculate ΔcH°

Click to download full resolution via product page

Caption: Experimental workflow for determining the enthalpy of combustion.
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Click to download full resolution via product page

Caption: Logical workflow for calculating the enthalpy of formation.
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Apparatus Setup Equilibration & Collection Quantification & Analysis Final Calculation

n-Butylpentanamide Sample Place in Saturator Controlled Inert Gas Flow Gas Saturation at T Vapor Collection Quantify Collected Mass Calculate Vapor Pressure (P) Repeat at different T Plot ln(P) vs 1/T Calculate ΔvapH°

Click to download full resolution via product page

Caption: Experimental workflow for determining vapor pressure and enthalpy of vaporization.

To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of n-Butylpentanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3381829#thermodynamic-properties-of-n-
butylpentanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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